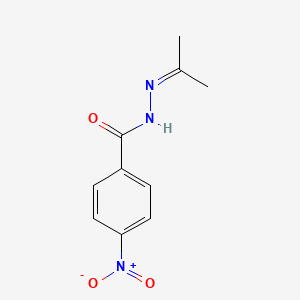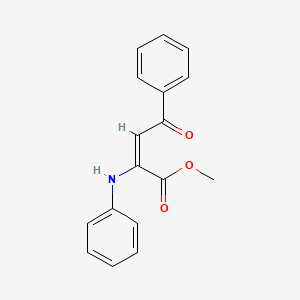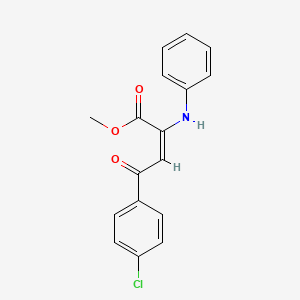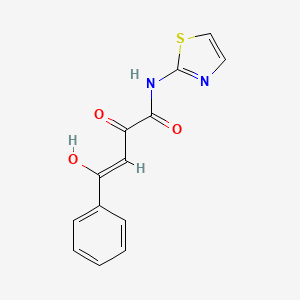
2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide
Vue d'ensemble
Description
2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide, also known as OTB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. OTB belongs to the class of thiazole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Applications De Recherche Scientifique
2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that this compound exhibits anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to possess anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mécanisme D'action
The mechanism of action of 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt and MAPK/ERK pathways. Inflammatory responses are also regulated by these pathways, and this compound has been found to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while also inhibiting angiogenesis and metastasis. Inflammatory responses are also regulated by this compound, with studies showing that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of disease. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide has several advantages for lab experiments, including its ease of synthesis and low cost. It has also been found to exhibit a range of biological activities, making it a versatile compound for studying various disease states. However, this compound has some limitations, including its low solubility in water and limited bioavailability, which may affect its therapeutic potential.
Orientations Futures
Future research on 2-hydroxy-4-oxo-4-phenyl-N-1,3-thiazol-2-yl-2-butenamide should focus on improving its solubility and bioavailability to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. The development of this compound derivatives with enhanced biological activity should also be explored. Finally, the safety and toxicity of this compound should be investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer, inflammation, and infectious disease. Its ease of synthesis and low cost make it an attractive compound for lab experiments, and its range of biological activities make it a versatile tool for studying various disease states. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Propriétés
IUPAC Name |
(Z)-4-hydroxy-2-oxo-4-phenyl-N-(1,3-thiazol-2-yl)but-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-10(9-4-2-1-3-5-9)8-11(17)12(18)15-13-14-6-7-19-13/h1-8,16H,(H,14,15,18)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCZMOJCCCIBEI-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NC2=NC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)NC2=NC=CS2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B3832011.png)
![4-(4-morpholinylcarbonyl)-2-[3-(4-morpholinyl)-3-oxo-1-phenylpropyl]phenol](/img/structure/B3832017.png)
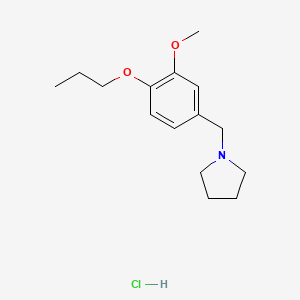
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3832029.png)
![N-(2-hydroxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3832044.png)
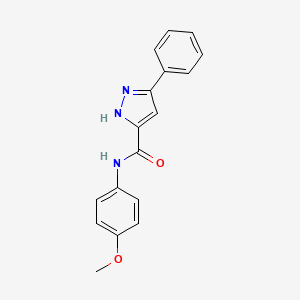
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3832054.png)
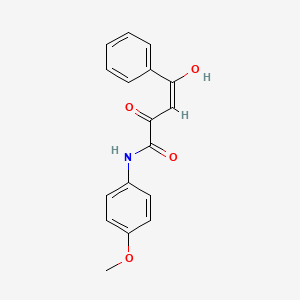


![methyl [5-(4-chlorophenyl)-3-oxo-2(3H)-furanylidene]acetate](/img/structure/B3832093.png)
